2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol
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Description
2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C20H15ClN4O2S and its molecular weight is 410.88. The purity is usually 95%.
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Biological Activity
The compound 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol is a complex heterocyclic molecule that has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H16ClN3O2S
- Molecular Weight : 359.85 g/mol
- CAS Number : Not specified in the search results but can be derived from structural databases.
The presence of various functional groups, including oxazole, pyridine, and pyrimidine rings, suggests a diverse range of interactions with biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing oxazole and pyridine rings have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1 summarizes the antibacterial activity of related compounds:
Compound | Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|---|
Compound A | Salmonella typhi | 10 | |
Compound B | Bacillus subtilis | 15 | |
Compound C | E. coli | 20 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities. Specifically, it has been studied as a potential inhibitor of acetylcholinesterase (AChE) and urease. Research indicates that compounds with similar structures can exhibit strong inhibitory activity against these enzymes, which are crucial in various physiological processes and disease mechanisms .
Table 2 presents the IC50 values for enzyme inhibition:
Other Pharmacological Activities
In addition to antibacterial and enzyme inhibition activities, derivatives of this compound have been explored for their anti-inflammatory and anticancer properties. Studies suggest that similar heterocyclic compounds can modulate inflammatory pathways and exhibit cytotoxic effects against cancer cell lines .
Case Studies
- Case Study on Antibacterial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of oxazole derivatives for their antibacterial efficacy. The results indicated that compounds with the oxazole moiety exhibited significant activity against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition Study : Another research effort focused on synthesizing new urease inhibitors from oxazole derivatives. The study highlighted that certain synthesized compounds showed promising results with low IC50 values compared to standard urease inhibitors .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c1-12-17(23-19(27-12)14-2-4-15(21)5-3-14)11-28-20-24-16(10-18(26)25-20)13-6-8-22-9-7-13/h2-10H,11H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUBYDPRCQVQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.